2-cyclohexyl-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine dihydrochloride
Overview
Description
“2-cyclohexyl-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine dihydrochloride” is also known as "4,5,6,7-四氢-1H-咪唑并 [4,5-c]吡啶" . It is a chemical compound that can be obtained from histamine dihydrochloride and polyformaldehyde .
Synthesis Analysis
The synthesis of “this compound” involves the cyclization of histamine dihydrochloride and polyformaldehyde . Unfortunately, the detailed synthesis process is not available in the search results.Molecular Structure Analysis
The molecular formula of “this compound” is C12H21Cl2N3 . The InChI code is 1S/C12H19N3.2ClH/c1-2-4-9(5-3-1)12-14-10-6-7-13-8-11(10)15-12;;/h9,13H,1-8H2,(H,14,15);2*1H .Physical and Chemical Properties Analysis
The molecular weight of “this compound” is 278.22 . The storage conditions and boiling point are not specified .Scientific Research Applications
Synthesis and Chemical Properties
Imidazo[4,5-c]pyridine derivatives, including those with cyclohexyl groups, are crucial in organic synthesis for their potential in creating biologically active and medicinally relevant compounds. For instance, they serve as intermediates in synthesizing various therapeutic agents, highlighting their versatility and importance in medicinal chemistry. Such compounds are synthesized through different methodologies, including copper- and palladium-catalyzed amidation reactions, which underscore their adaptability in chemical synthesis (Wilson et al., 2014; Kale et al., 2009).
The compound's relevance extends to its incorporation in structures like N,N,N′,N′-tetrabromobenzene-1,3-disulfonamide and poly(N-bromo-N-ethylbenzene-1,3-disulfonamide) catalyzed reactions. These processes emphasize solvent-free conditions and room temperature operations, making them environmentally friendly and cost-effective for synthesizing N-cyclohexyl-2-aryl(alkyl)-imidazo[1,2-a]pyridin-3-amine derivatives (Ghorbani‐Vaghei & Amiri, 2014).
Potential Biological and Therapeutic Applications
The imidazo[4,5-c]pyridine scaffold, including variations with cyclohexyl substitutions, has been explored for its vast potential in therapeutic applications. These compounds are recognized for their "drug prejudice" nature, attributed to their broad application range in medicinal chemistry, including anticancer, antimicrobial, and antiviral activities. This versatility underlines the significant interest in modifying this scaffold to develop novel therapeutic agents (Deep et al., 2016).
Their structural adaptability has led to the development of compounds like JNJ 54166060, showcasing potent antagonist activity against P2X7 receptors. This example highlights the cyclohexyl-imidazo[4,5-c]pyridine derivatives' potential in addressing therapeutic targets, with promising efficacy and safety margins in preclinical studies (Swanson et al., 2016).
Advanced Materials and Chemical Research
- Imidazo[4,5-c]pyridine derivatives have also found applications in materials science, particularly in synthesizing complexes with significant structural and electronic properties. For instance, silver(I) and gold(I) complexes involving cyclohexyl-substituted imidazo[1,5-a]pyridin-2-ium highlight the scaffold's utility in creating materials with unique spectroscopic and structural characteristics (Kriechbaum et al., 2014).
Properties
IUPAC Name |
2-cyclohexyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3.2ClH/c1-2-4-9(5-3-1)12-14-10-6-7-13-8-11(10)15-12;;/h9,13H,1-8H2,(H,14,15);2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLWXWIPRTZCGGT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C2=NC3=C(N2)CNCC3.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21Cl2N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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